QSY9 succinimidyl ester(1+)
Description
Evolution and Significance of Non-Fluorescent Quenchers in Spectroscopic Techniques
The use of quenchers in spectroscopic techniques is foundational to methods like Fluorescence Resonance Energy Transfer (FRET). FRET is a powerful tool for studying molecular dynamics and interactions in real-time. nih.gov Initially, FRET applications utilized fluorescent molecules as both the energy donor and acceptor. However, the fluorescence emission from the acceptor molecule could often contribute to background noise, complicating data analysis. biosearchtech.com
This limitation spurred the development of non-fluorescent quenchers, also known as dark quenchers. These molecules can accept energy from a donor fluorophore but dissipate it primarily as heat rather than light. biosearchtech.com This characteristic is crucial as it eliminates the background fluorescence from the acceptor, leading to a higher signal-to-noise ratio and extending the observation time by removing the issue of acceptor photobleaching. nih.gov The evolution from fluorescent to non-fluorescent quenchers has significantly enhanced the capabilities of FRET and other fluorescence-based assays, allowing for more complex and multiplexed experiments. nih.govbiosearchtech.com
Non-fluorescent quenchers operate through mechanisms like FRET and static (contact) quenching. biosearchtech.com In FRET-based quenching, efficient energy transfer occurs when there is sufficient spectral overlap between the donor's emission and the quencher's absorption, and the two are in close proximity. biosearchtech.com Static quenching involves the formation of a non-fluorescent intramolecular dimer between the fluorophore and the quencher. biosearchtech.com The development of quenchers with broad absorption spectra has further expanded their utility, enabling them to be paired with a wide variety of fluorescent dyes. researchgate.net
Role of QSY9 Succinimidyl Ester(1+) as a Key Non-Fluorescent Energy Acceptor
QSY9 succinimidyl ester(1+) is a prominent example of a non-fluorescent quencher that has found widespread use in biochemical research. thermofisher.com It is a diarylrhodamine-based chromophore that is essentially non-fluorescent but possesses strong absorption in the visible wavelength region, making it an effective energy acceptor in FRET applications. thermofisher.com Its broad and intense quenching range, spanning from 500-600 nm, makes it compatible with a variety of commonly used fluorescent dyes. medchemexpress.commedchemexpress.com
The core function of QSY9 succinimidyl ester(1+) in a FRET system is to act as the acceptor molecule. When a donor fluorophore, excited by an external light source, is in close proximity to the QSY9 molecule (typically within 10 nm), it can transfer its excitation energy to the quencher. evitachem.com Instead of emitting this energy as fluorescence, the QSY9 molecule dissipates it through non-radiative pathways, effectively "quenching" the donor's fluorescence. evitachem.com This "lights-off" to "lights-on" transition upon the separation of the donor and quencher (for instance, due to enzymatic cleavage of a linker) provides a highly sensitive and direct measure of the biological process being studied. thermofisher.com
Historical Context and Development of Succinimidyl Ester-Based Bioconjugation Reagents
The ability to attach quenchers like QSY9 to biomolecules is made possible through bioconjugation chemistry. One of the most common and effective methods for this is the use of N-hydroxysuccinimide (NHS) esters. glenresearch.com The history of NHS esters in chemical synthesis dates back to the mid-20th century, with their initial application in peptide synthesis. amerigoscientific.com In 1963, Anderson and his colleagues developed N-hydroxysuccinimide esters, which offered the advantage of forming water-soluble byproducts under neutral conditions, making them highly suitable for biological applications. amerigoscientific.com
NHS esters are highly reactive towards primary aliphatic amines, such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues, forming stable amide bonds. glenresearch.comnih.gov This selective reactivity, combined with their stability in storage and functionality in aqueous environments, has made NHS ester-based reagents indispensable tools for labeling biomolecules. glenresearch.com The succinimidyl ester group on QSY9 succinimidyl ester(1+) allows for its covalent attachment to amine-containing molecules like proteins, amine-modified oligonucleotides, and other biomolecules. medchemexpress.commedchemexpress.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the succinimidyl group, leading to the formation of a stable amide linkage and the release of NHS as a byproduct. evitachem.comglenresearch.com
Overview of QSY9 Succinimidyl Ester(1+)'s Academic Research Utility
The unique properties of QSY9 succinimidyl ester(1+) have made it a valuable tool in a variety of academic research settings. Its primary application lies in the development of fluorogenic probes for assays that monitor dynamic biological processes.
A significant application of QSY9 is in real-time DNA microarray analysis. oup.comscispace.com In this context, the QSY9 quencher is incorporated into target RNA molecules. oup.com When these labeled targets hybridize to complementary DNA probes on the microarray, the quencher is brought into close proximity with a fluorophore, leading to a measurable decrease in fluorescence. scispace.com This FRET-based approach allows for the real-time monitoring of hybridization kinetics, enhancing the dynamic range and accuracy of gene expression analysis. oup.comscispace.com
Another key area of research where QSY9 succinimidyl ester(1+) has been utilized is in the study of enzyme activity, particularly proteases. thermofisher.com Fluorogenic substrates can be designed with a fluorescent dye and a QSY9 quencher attached to opposite ends of a peptide sequence that is specifically recognized and cleaved by the enzyme of interest. thermofisher.com In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in a significant increase in fluorescence that can be used to quantify enzyme activity. thermofisher.com
Furthermore, studies have been conducted to optimize the performance of DNAzymes by strategically placing QSY9 along the substrate strand to act as a quencher. researchgate.net These investigations aim to find the optimal balance between signal enhancement and the speed of the signaling process. researchgate.net
Table 1: Research Applications of QSY9 Succinimidyl Ester(1+)
| Research Area | Application | Key Finding |
|---|---|---|
| DNA Microarrays | Real-time analysis of hybridization kinetics | Enables quantification of mRNA targets by measuring FRET between a donor on the probe and QSY9 on the target. oup.comscispace.com |
| Protease Assays | Development of fluorogenic substrates for enzyme activity | Cleavage of a peptide linker separates a fluorophore from the QSY9 quencher, resulting in a measurable increase in fluorescence. thermofisher.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| QSY9 succinimidyl ester(1+) | |
| N-hydroxysuccinimide (NHS) | |
| QSY7 | |
| QSY21 | |
| Black Hole Quencher (BHQ) | |
| Cy3 | |
| Cy5 | |
| TAMRA | |
| Dabcyl | |
| IRDye QC-1 | |
| Fluorescein | |
| Alexa Fluor 488 | |
| Alexa Fluor 546 |
Structure
2D Structure
Properties
Molecular Formula |
C43H39N4O13S3+ |
|---|---|
Molecular Weight |
916 g/mol |
IUPAC Name |
[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(N-methyl-4-sulfoanilino)xanthen-3-ylidene]-methyl-(4-sulfophenyl)azanium |
InChI |
InChI=1S/C43H38N4O13S3/c1-44(28-7-13-32(14-8-28)62(53,54)55)30-11-17-34-37(25-30)59-38-26-31(45(2)29-9-15-33(16-10-29)63(56,57)58)12-18-35(38)42(34)36-5-3-4-6-39(36)61(51,52)46-23-21-27(22-24-46)43(50)60-47-40(48)19-20-41(47)49/h3-18,25-27H,19-24H2,1-2H3,(H-,53,54,55,56,57,58)/p+1 |
InChI Key |
UFGPPUDYRGLQJT-UHFFFAOYSA-O |
Canonical SMILES |
CN(C1=CC=C(C=C1)S(=O)(=O)O)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=C(C=C5)S(=O)(=O)O)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O |
Origin of Product |
United States |
Chemical Reactivity and Functional Attributes for Bioconjugation
N-Hydroxysuccinimide (NHS) Ester Chemistry in Amine-Reactive Conjugation Strategies
The conjugation of QSY9 to biomolecules is most commonly achieved through its succinimidyl ester (also known as N-Hydroxysuccinimide or NHS ester) functionality. This chemical group provides a reliable and efficient method for forming stable covalent bonds with specific functional groups found in proteins, peptides, and amine-modified nucleic acids.
The reaction between an NHS ester and a primary amine is a form of nucleophilic acyl substitution. The process is highly efficient under specific, mild conditions, making it ideal for use with sensitive biomolecules. glenresearch.com The mechanism proceeds as follows:
Nucleophilic Attack : The reaction is initiated by the nucleophilic attack of an unprotonated primary aliphatic amine (R-NH₂) on the carbonyl carbon of the NHS ester. glenresearch.com This step is pH-dependent, as the amine must be in its deprotonated, nucleophilic state. Optimal reaction conditions are typically in aqueous buffers with a pH range of 7.2 to 9. researchgate.netthermofisher.com
Formation of a Tetrahedral Intermediate : The initial attack results in the formation of an unstable tetrahedral intermediate. glenresearch.com
Release of Leaving Group : This intermediate rapidly collapses, leading to the reformation of the carbonyl double bond and the elimination of N-hydroxysuccinimide (NHS) as a stable leaving group. glenresearch.com
Amide Bond Formation : The final product is a highly stable, covalent amide bond linking the QSY9 molecule to the target biomolecule. This linkage is effectively irreversible under physiological conditions.
The competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. The rate of hydrolysis increases with pH. thermofisher.com Therefore, reactions are carefully buffered to maximize the rate of aminolysis relative to hydrolysis, particularly when protein concentrations are low. biotium.com
NHS esters exhibit a high degree of chemoselectivity for primary aliphatic amines. glenresearch.com In the context of protein labeling, the most common targets are the ε-amino group of lysine (B10760008) side chains and the α-amino group at the N-terminus of the polypeptide chain. These primary amines are generally the most nucleophilic sites on a protein's surface under the slightly alkaline conditions used for labeling. nih.gov
While NHS esters can technically react with other nucleophilic residues such as the hydroxyl groups of serine and tyrosine or the sulfhydryl group of cysteine, the resulting ester and thioester bonds are significantly less stable than the amide bond. glenresearch.com These alternative linkages are prone to rapid hydrolysis in aqueous environments and can be displaced by primary amines, ensuring that the amide bond is the predominant and most stable final product. glenresearch.com Studies have shown that even when reactions are performed at a lower pH where other residues might be more reactive, primary amines remain the overwhelmingly preferred target for modification by NHS esters. acs.org This high specificity allows for predictable and controlled labeling of biomolecules.
Influence of Spacer Linkers on Conjugate Stability and Functionality in QSY9 Succinimidyl Ester(1+) Derivatives
Derivatives of QSY9 succinimidyl ester often include a spacer linker, which is a chemical chain that connects the reactive NHS ester group to the QSY9 chromophore. glenresearch.com The design of this linker is not trivial, as its structure can significantly impact the performance of the resulting bioconjugate.
Stability : The chemical composition of the linker is critical for the stability of the conjugate, particularly in biological environments. Linkers must be stable enough to prevent premature cleavage of the QSY9 moiety from its target biomolecule, which could lead to loss of signal and potential off-target effects. nih.govacs.org Studies on various bioconjugates have shown that linker composition, such as the use of long alkyl chains versus shorter ones, can significantly alter resistance to chemical or enzymatic degradation. researchgate.net
Functionality : The length and flexibility of the spacer arm can modulate the efficiency of the FRET process. A spacer can provide sufficient distance to prevent steric hindrance between the QSY9 molecule and the biomolecule, allowing the quencher to adopt an optimal orientation relative to a donor fluorophore for efficient energy transfer. acs.org Inadequate spacing could force the quencher into a suboptimal position, reducing quenching efficiency.
Chemical Stability Considerations for QSY9 Succinimidyl Ester(1+) in Aqueous and Organic Research Solvents
The chemical stability of QSY9 succinimidyl ester(1+) is a critical factor in its handling, storage, and successful application in bioconjugation protocols. The reactivity of this compound is primarily dictated by the N-hydroxysuccinimide (NHS) ester functional group, which is susceptible to hydrolysis, particularly in aqueous environments. Consequently, careful consideration of the solvent system and its conditions is paramount to maintaining the compound's functional integrity.
Stability in Aqueous Solutions
In aqueous media, the primary pathway for the degradation of QSY9 succinimidyl ester(1+) is the hydrolysis of the succinimidyl ester, which competes with the desired aminolysis reaction for bioconjugation. nih.gov This hydrolysis reaction results in the formation of an unreactive carboxylate and N-hydroxysuccinimide, rendering the QSY9 molecule incapable of reacting with primary amines.
The rate of hydrolysis is significantly influenced by the pH of the aqueous solution. jyi.org Generally, NHS esters exhibit greater stability at acidic pH levels and become increasingly unstable as the pH becomes neutral to alkaline. thermofisher.comnih.gov The increased concentration of hydroxide ions at higher pH values accelerates the nucleophilic attack on the ester, leading to rapid degradation. nih.gov For optimal labeling with primary amines, a pH range of 7 to 9 is often employed; however, this also corresponds to an increased rate of hydrolysis. vectorlabs.comvectorlabs.com Therefore, a balance must be struck to achieve efficient conjugation while minimizing the loss of the reactive ester due to hydrolysis.
The half-life of NHS esters in aqueous solutions demonstrates a strong dependence on pH, as detailed in the table below. While this data is representative of NHS esters in general, it provides a crucial framework for understanding the stability of QSY9 succinimidyl ester(1+) in similar environments.
| pH | Approximate Half-life of NHS Ester |
|---|---|
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
This table presents generalized stability data for N-hydroxysuccinimide (NHS) esters in aqueous solutions at room temperature. The actual half-life of QSY9 succinimidyl ester(1+) may vary depending on specific buffer components and temperature. thermofisher.com
Stability in Organic Solvents
For long-term storage and to mitigate the issue of hydrolysis, QSY9 succinimidyl ester(1+) is typically handled and stored in anhydrous (water-free) organic solvents. researchgate.net Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used to dissolve NHS esters for stock solutions. lumiprobe.com
The stability of QSY9 succinimidyl ester(1+) in these organic solvents is contingent on the exclusion of moisture. researchgate.net Both DMSO and DMF are hygroscopic and can absorb water from the atmosphere, which will lead to the hydrolysis of the NHS ester over time. researchgate.net Therefore, it is imperative to use high-purity, anhydrous grades of these solvents and to employ proper handling techniques to prevent the introduction of water. researchgate.net
For optimal stability in organic solvents, the following practices are recommended:
Use Anhydrous Solvents: Always use freshly opened or properly stored anhydrous DMSO or DMF.
Inert Atmosphere: Store stock solutions under an inert atmosphere, such as argon or nitrogen, to displace moisture-laden air. researchgate.net
Proper Storage: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to slow down any potential degradation. vectorlabs.comresearchgate.net
Aliquoting: To avoid repeated freeze-thaw cycles and the introduction of moisture into the main stock, it is advisable to prepare and store the compound in small, single-use aliquots. researchgate.net
Equilibration: Before opening a vial of the compound or a frozen stock solution, it should be allowed to warm to room temperature to prevent condensation of atmospheric moisture inside the container. researchgate.net
By adhering to these considerations, the chemical stability of QSY9 succinimidyl ester(1+) can be maintained, ensuring its reactivity for successful bioconjugation experiments.
Advanced Synthetic Methodologies for Qsy9 Succinimidyl Ester 1+ and Its Bioconjugates
General Principles of N-Hydroxysuccinimide Ester Synthesis
N-hydroxysuccinimide (NHS) esters are among the most prevalent amine-reactive chemical groups used for labeling proteins and other biomolecules. axispharm.comigem.org The synthesis of NHS esters from a carboxylic acid is a fundamental reaction in bioconjugation chemistry. This process typically involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide.
Several methods exist for the synthesis of NHS esters. A common approach involves the use of a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the esterification reaction between the carboxylic acid and NHS. igem.org The reaction is typically performed in an anhydrous organic solvent, such as dimethylformamide (DMF). igem.org
An alternative method utilizes a combination of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) to activate the carboxylic acid. organic-chemistry.org This approach avoids the use of carbodiimides and can be performed at room temperature. organic-chemistry.org Another method employs triphosgene (B27547) as an acid activator, offering a rapid process with good yields under mild conditions. researchgate.net
The resulting NHS ester is an active ester, meaning the succinimidyl group is a good leaving group. This property allows for the efficient reaction of the NHS ester with primary amines, such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form a stable amide bond. axispharm.comigem.orgbiotium.com This reaction proceeds optimally at a pH between 7 and 9. axispharm.com
Table 1: Comparison of NHS Ester Synthesis Methods
| Method | Key Reagents | Advantages |
| Carbodiimide Coupling | Carboxylic acid, NHS, DCC | Well-established, widely used igem.org |
| I2/PPh3 Method | Carboxylic acid, NHS, I2, PPh3, Et3N | Avoids carbodiimides, room temperature organic-chemistry.org |
| Triphosgene Method | Carboxylic acid, NHS, Triphosgene | Mild conditions, rapid process, good yields researchgate.net |
Strategies for Incorporating QSY9 Moiety into Succinimidyl Ester Derivatives
The synthesis of QSY9 succinimidyl ester typically starts with the corresponding QSY9 carboxylic acid. evitachem.com This precursor is then reacted with N-hydroxysuccinimide in the presence of a coupling agent to form the succinimidyl ester. evitachem.com The reaction conditions, particularly the pH, are controlled to ensure optimal reactivity and yield. evitachem.com
The QSY9 moiety itself is a diarylrhodamine chromophore, which gives it a broad and intense absorption spectrum in the visible range, with a maximum around 560-562 nm. axispharm.combiosyn.comthermofisher.com This makes it an effective quencher for a variety of fluorophores that emit in the green to orange-red region of the spectrum, including fluorescein, Alexa Fluor dyes (488, 532, 546, 555, 568), Cy3, TAMRA, and ROX. axispharm.com QSY9 is essentially non-fluorescent, with a fluorescence quantum yield of less than 0.001 in aqueous solution. thermofisher.com
For applications requiring enhanced water solubility, a more hydrophilic version of the QSY quencher, such as SY-9 (a QSY-9 equivalent), can be utilized. axispharm.com
Purification Techniques for QSY9 Succinimidyl Ester(1+) Conjugates in Research
Following the conjugation of QSY9 succinimidyl ester to a biomolecule, purification is a critical step to remove unreacted dye and any byproducts. High-performance liquid chromatography (HPLC) is a widely used and effective technique for purifying QSY9 conjugates. evitachem.comsquarespace.com Reversed-phase HPLC, in particular, is often employed to separate the labeled biomolecule from the free dye based on differences in hydrophobicity. squarespace.com For oligonucleotide conjugates, dual HPLC purification is highly recommended to ensure high purity. biosyn.combiosyn.com The first HPLC run removes failure sequences, while the second separates the labeled oligonucleotide from excess dye. biosyn.com
Other purification methods, such as size exclusion chromatography (e.g., using Sephadex) or ultrafiltration, can also be used to separate the larger labeled protein from the smaller, unreacted dye molecules. biotium.com The choice of purification technique depends on the nature of the biomolecule and the specific requirements of the downstream application.
Site-Specific Derivatization Approaches Utilizing QSY9 Succinimidyl Ester(1+)
While NHS esters are highly effective for labeling amines, their lack of site-specificity can be a disadvantage in certain applications, as it can lead to heterogeneous products and potentially interfere with protein function. nih.gov To address this, site-specific labeling strategies have been developed.
Directed Labeling of N-Terminal Cysteine Residues via Thioester Intermediate Transformation
A powerful method for achieving site-specific labeling involves the targeting of N-terminal cysteine residues. mdpi.comuzh.ch Commercially available succinimidyl esters, including QSY9 NHS ester, can be converted into more specific thioester derivatives. nih.govmdpi.comuzh.ch This transformation can be achieved by reacting the NHS ester with a thiol-containing molecule, such as 2-mercaptoethanesulfonic acid sodium salt (MESNA). nih.gov
The resulting thioester is chemoselective for N-terminal cysteine residues. nih.gov The reaction proceeds through a mechanism analogous to native chemical ligation (NCL). mdpi.comuzh.ch The thiol group of the N-terminal cysteine attacks the thioester, forming a new thioester intermediate. This is followed by a rapid, spontaneous intramolecular S-to-N acyl shift, which results in the formation of a stable, native amide bond between the QSY9 moiety and the N-terminus of the protein. mdpi.com This method offers high specificity and results in a stable conjugate. uzh.ch
Another approach for labeling N-terminal cysteines involves the use of 2-cyanobenzothiazole (CBT) derivatives. sci-hub.sensf.gov Under specific conditions, CBT can react with an N-terminal cysteine to form an N-terminal amidine, leaving the side-chain thiol available for further modification, enabling a dual-labeling strategy. nsf.gov
Controlled Stoichiometry in Biomolecular Labeling Reactions
Controlling the stoichiometry of labeling is crucial for obtaining homogenous products and for quantitative biological analyses. core.ac.uknih.gov The difficulty in controlling stoichiometry is a significant issue in many protein labeling methods. core.ac.uk
When using NHS esters, the degree of labeling can be influenced by several factors, including the protein concentration, the dye-to-protein ratio, and the reaction pH and time. biotium.com By carefully controlling these parameters, it is possible to influence the average number of dye molecules conjugated to each protein. For instance, higher protein concentrations generally lead to higher labeling efficiencies. biotium.com
For more precise stoichiometric control, site-specific labeling methods are advantageous. The N-terminal cysteine labeling strategy, for example, allows for a 1:1 labeling ratio, provided the protein has a single, accessible N-terminal cysteine. nih.gov Recent advances in super-resolution microscopy and analysis frameworks like SPINNA (Single-Protein Investigation via Nearest-Neighbor Analysis) allow for the quantitative assessment of biomolecular oligomerization and stoichiometry at the single-molecule level. researchgate.net
Chemo-Enzymatic Synthesis Routes for Complex QSY9 Succinimidyl Ester(1+) Conjugates
Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create complex bioconjugates. nih.govfrontiersin.orgmdpi.com This approach can be particularly useful for constructing intricate QSY9 conjugates.
For example, enzymes like sortase A can be used for site-specific protein labeling. nih.gov Sortase A recognizes a specific peptide motif (LPXTG) and can be used to ligate a probe, such as a QSY9-labeled peptide, to either the C-terminus or, with some engineering, the N-terminus of a target protein. nih.gov This method provides a high degree of specificity and can produce conjugates with a well-defined structure.
Enzymes can also be used to synthesize complex glycan structures that can then be conjugated with QSY9. For instance, glycosyltransferases can be used in a sequential or one-pot synthesis to build specific oligosaccharides. d-nb.info These glycans can then be chemically modified with a QSY9 succinimidyl ester to create fluorescently quenched probes for studying carbohydrate-protein interactions. Similarly, chemo-enzymatic methods have been employed to create water-soluble prodrugs of molecules like docetaxel (B913) by conjugating them to monosaccharides, a strategy that could be adapted for QSY9 conjugates to enhance their properties. mdpi.com
Mechanistic Insights into Fluorescence Resonance Energy Transfer Fret with Qsy9 Succinimidyl Ester 1+
Förster Theory and Its Application to QSY9-Mediated Quenching
Förster Resonance Energy Transfer is a non-radiative process through which an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule via long-range dipole-dipole interactions. acs.orgwikipedia.orginstras.com This phenomenon, often described as a "spectroscopic ruler," is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. wikipedia.orgbiosearchtech.com The theoretical framework for FRET was developed by Theodor Förster and is based on several key conditions: the donor and acceptor must be in close proximity, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the transition dipole moments of the donor and acceptor must be in a favorable orientation. biosearchtech.commicroscopyu.comthermofisher.com
QSY9 succinimidyl ester is an ideal acceptor for FRET studies because it is a "dark quencher," meaning it absorbs energy from the donor but does not re-emit it as fluorescence, having a fluorescence quantum yield of less than 0.001. evitachem.comnih.govabpbio.com This eliminates the complication of background fluorescence from the acceptor, simplifying data analysis. nih.gov The quenching mechanism of QSY9 in a FRET pair is primarily governed by Förster theory. biosearchtech.com When a donor fluorophore, covalently linked to a biomolecule, is excited, it can transfer its energy to a nearby QSY9 molecule, also linked to the biomolecule. This energy transfer prevents the donor from emitting a photon, resulting in quenching of its fluorescence signal. nih.govbiosearchtech.com
The efficiency of this energy transfer (E) is defined by the Förster distance (R₀), which is the distance at which 50% of the energy is transferred. microscopyu.comthermofisher.com R₀ is a characteristic value for a specific donor-acceptor pair and depends on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of their transition dipoles. microscopyu.comnih.gov QSY9 has a broad absorption spectrum in the visible range (with a maximum around 560-562 nm), allowing it to serve as an effective quencher for a wide array of common fluorophores. evitachem.comabpbio.com
| Donor Fluorophore | Acceptor | Förster Distance (R₀) in Å | Reference(s) |
| Alexa Fluor 488 | QSY9 | 60 | nih.gov |
| Fluorescein | QSY9 | 61 | thermofisher.com |
| Cy3 | QSY9 | 53 ± 13 | researchgate.net |
| TAMRA | QSY9 | 59 | squarespace.com |
This table presents the Förster distances (R₀) for several common donor fluorophores when paired with the QSY9 quencher. The R₀ value represents the distance at which FRET efficiency is 50%.
Distance Dependence of Quenching Efficiency in QSY9 FRET Systems
A defining characteristic of FRET is its strong dependence on the distance separating the donor and acceptor. The efficiency of energy transfer (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, as described by the equation:
E = R₀⁶ / (R₀⁶ + r⁶) biosearchtech.com
This r⁻⁶ relationship makes FRET an exceptionally sensitive tool for measuring nanoscale distances and detecting conformational changes in biomolecules. wikipedia.org In a system using a fluorescent donor and a QSY9 quencher, a small change in the distance between them leads to a large, measurable change in the donor's fluorescence intensity. researchgate.net When the donor and QSY9 are close, quenching is highly efficient, and donor fluorescence is low. As the distance between them increases, the quenching efficiency decreases rapidly, and the donor's fluorescence signal recovers. biosearchtech.com
This extreme distance dependence is the principle behind many biological assays. biosearchtech.com For example, molecular tension probes have been designed using a fluorophore-QSY9 pair linked by a peptide or DNA strand. squarespace.com In a relaxed state, the quencher is close to the fluorophore, resulting in low fluorescence. When mechanical force is applied, the linker extends, separating the FRET pair, which leads to a quantifiable increase in fluorescence. squarespace.com The effective range for FRET measurements is typically between 0.5 R₀ and 2 R₀, which for most QSY9 pairs translates to approximately 30 to 120 Å. nih.govthermofisher.comresearchgate.net
| Donor-Acceptor Distance (r) | Quenching Efficiency (E) for a pair with R₀ = 60 Å |
| 0.5 R₀ (30 Å) | 98.5% |
| 0.75 R₀ (45 Å) | 88.9% |
| 1.0 R₀ (60 Å) | 50.0% |
| 1.25 R₀ (75 Å) | 19.7% |
| 1.5 R₀ (90 Å) | 7.6% |
| 2.0 R₀ (120 Å) | 1.5% |
This table illustrates the sharp dependence of quenching efficiency on the distance between the donor and acceptor, calculated using the Förster equation for a hypothetical FRET pair with an R₀ of 60 Å, similar to the Alexa Fluor 488-QSY9 pair. nih.gov
Influence of Local Environment and Molecular Crowding on Quenching Dynamics
The efficiency of FRET and the dynamics of quenching are not solely determined by distance but are also significantly influenced by the local environment surrounding the donor-QSY9 pair. acs.org Factors such as solvent viscosity, pH, and the presence of other molecules can affect the conformation of the labeled biomolecule and the photophysical properties of the dyes themselves.
A particularly important environmental factor in biological systems is molecular crowding. The interior of a cell is a densely packed environment, with macromolecules occupying up to 40% of the volume. nih.govplos.org This crowding can exert excluded volume effects, which limit the conformational freedom of biomolecules and can promote more compact states. plos.orgnih.gov
In the context of FRET, molecular crowding generally leads to an increase in quenching efficiency. nih.gov By physically constraining the space available, crowding agents can push the donor fluorophore and the QSY9 quencher closer together, thereby enhancing the rate of energy transfer. nih.govnih.gov This effect has been demonstrated in studies using inert polymers like Ficoll to mimic intracellular crowding. For instance, a study on the protein Calmodulin, labeled with Alexa 488 (donor) and QSY9 (acceptor), showed a substantial increase in FRET efficiency in the presence of 40% Ficoll 70, indicating that crowding induced a more collapsed, compact conformation of the protein. nih.gov These findings highlight that FRET systems incorporating QSY9 can act as sensitive reporters of changes in the local compaction and crowding of the cellular environment. frontiersin.orgbiorxiv.org
Computational Modeling and Simulation of QSY9 Quenching Interactions
Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful complement to experimental FRET studies. researchgate.netnih.gov While FRET experiments report on the average distance or distribution of distances between a donor and QSY9, simulations can offer a detailed, atomistic view of the conformational dynamics of the labeled biomolecule that give rise to the observed FRET efficiency. nih.govuni-muenchen.de
By integrating computational modeling with experimental data, researchers can build more accurate structural models of biomolecular complexes and their dynamic transitions. For example, in the study of Calmodulin labeled with Alexa 488 and QSY9, coarse-grained computer simulations were employed alongside FRET measurements. nih.gov The simulations were used to model the protein's conformational states in the presence of spherical "crowder" particles, providing a theoretical framework that corroborated the experimental finding that crowding agents induce a more compact structure. nih.gov
Simulations can also help to interpret complex FRET data by modeling the possible orientations and range of motion of the fluorophore and quencher, which are attached to the biomolecule via flexible linkers. nih.gov This allows for a more refined conversion of FRET efficiency values into a distribution of distances, accounting for factors beyond a simple point-to-point measurement. The synergy between simulation and single-molecule FRET experiments is particularly valuable for studying the structural and dynamic properties of complex systems involving proteins and nucleic acids. nih.gov
Spectroscopic Approaches for Characterizing FRET Efficiency and Quenching Mechanisms
A variety of spectroscopic techniques are employed to measure and characterize FRET efficiency in systems utilizing QSY9. These methods can be broadly categorized into steady-state and time-resolved approaches, each providing unique insights into the quenching process. scispace.com
Steady-State Fluorescence Spectroscopy: This is the most common method and involves measuring the fluorescence intensity of the donor. scispace.com The FRET efficiency (E) can be calculated by comparing the donor's fluorescence intensity in the presence of the QSY9 acceptor (I_DA) to its intensity in the absence of the acceptor (I_D):
E = 1 - (I_DA / I_D) wikipedia.org
This approach is straightforward but can be sensitive to variations in sample concentration and background fluorescence. scispace.com
Time-Resolved Fluorescence Spectroscopy: This technique, often using Time-Correlated Single Photon Counting (TCSPC), measures the fluorescence lifetime of the donor. scispace.com The donor's lifetime is an intrinsic property that is shortened in the presence of an efficient FRET acceptor like QSY9. FRET efficiency can be calculated by comparing the donor's lifetime in the presence of the acceptor (τ_DA) to its lifetime in the absence of the acceptor (τ_D):
E = 1 - (τ_DA / τ_D) wikipedia.org
Lifetime measurements are generally more robust than intensity measurements because they are independent of probe concentration and less affected by photobleaching. scispace.com
Spectral Unmixing: In experiments with hyperspectral detection, the full emission spectrum of the sample is collected. nih.gov Computational algorithms can then be used to "unmix" this spectrum into its constituent components—the emission from the donor and any residual emission from the acceptor. This allows for a precise calculation of the sensitized emission and, consequently, the FRET efficiency, even in complex multi-fluorophore systems. nih.gov
| Spectroscopic Technique | Principle | Key Information Provided |
| Steady-State Spectroscopy | Measures time-averaged fluorescence intensity of the donor. | Provides a straightforward, ensemble-averaged FRET efficiency. scispace.com |
| Time-Resolved Spectroscopy (e.g., TCSPC) | Measures the decay of donor fluorescence over time (lifetime). | Yields a robust measure of FRET efficiency, independent of concentration, and can resolve different conformational populations. scispace.com |
| Spectral Unmixing | Deconvolutes the total emission spectrum into donor and acceptor components. | Accurately quantifies FRET efficiency by separating spectral crosstalk. nih.gov |
| Alternating Laser Excitation (ALEX) | Uses alternating lasers to excite donor and acceptor directly, allowing for stoichiometry determination. | Used in single-molecule studies to differentiate FRET populations and monitor binding events with dark quenchers. researchgate.net |
This table summarizes key spectroscopic methods used to characterize FRET with QSY9, outlining their principles and the type of information they yield.
Applications of Qsy9 Succinimidyl Ester 1+ in Biomolecular Research
Protein and Peptide Labeling for Structural and Functional Studies
The amine-reactive nature of QSY® 9 succinimidyl ester is fundamental to its utility in protein and peptide research. This reactivity allows for the stable, covalent attachment of the QSY® 9 quencher to specific sites within a protein or peptide, thereby creating a powerful tool for investigating its structure and function.
Covalent Attachment to Lysine (B10760008) Residues and N-Termini
QSY® 9 succinimidyl ester readily reacts with the primary amino groups present in proteins and peptides. vectorlabs.com The most common targets for this reaction are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain. nih.gov The reaction, typically carried out in a buffer with a slightly alkaline pH (e.g., pH 8.3), results in the formation of a stable amide bond between the QSY® 9 molecule and the protein. nih.gov
The labeling process involves dissolving the protein in a suitable buffer, such as sodium bicarbonate, and then adding the QSY® 9 succinimidyl ester, which is usually dissolved in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The stoichiometry of the reaction can be controlled by adjusting the molar ratio of the dye to the protein to achieve the desired degree of labeling. Following the incubation period, any unreacted dye is removed through purification methods like size-exclusion chromatography or dialysis.
It is important to note that due to the abundance of lysine residues in most proteins, labeling with succinimidyl esters can sometimes result in a heterogeneous population of labeled proteins. However, by controlling the reaction conditions and stoichiometry, it is often possible to achieve a degree of labeling suitable for the intended application.
Development of Quenched Fluorogenic Protease Substrates
A significant application of QSY® 9 succinimidyl ester is in the development of quenched fluorogenic substrates for the study of proteases. These substrates are invaluable for monitoring enzyme activity in real-time and for high-throughput screening of potential protease inhibitors.
The design of these substrates is based on the principles of FRET. A peptide sequence that is specifically recognized and cleaved by the target protease is synthesized. This peptide is then labeled with a fluorophore (the FRET donor) and a quencher (the FRET acceptor), such as QSY® 9. In the intact substrate, the fluorophore and the quencher are in close proximity, typically within the Förster distance (10-100 Å). This proximity allows for efficient FRET to occur, where the energy from the excited fluorophore is transferred to the quencher, resulting in a significant reduction or "quenching" of the fluorophore's emission.
Upon the introduction of the target protease, the peptide substrate is cleaved at a specific site. This cleavage event separates the fluorophore from the quencher, disrupting the FRET process. Consequently, the quenching is relieved, and an increase in the fluorophore's fluorescence intensity is observed. This increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, the activity of the protease. The choice of the FRET pair is crucial, and QSY® 9 is often paired with fluorophores like fluorescein, Oregon Green, or various Alexa Fluor dyes that have emission spectra overlapping with QSY® 9's absorption spectrum. vectorlabs.com
A variety of FRET-based protease assays have been developed utilizing different fluorophore-quencher pairs to study the kinetics of various proteases, including those involved in critical biological processes like SUMOylation. nih.gov
| FRET Pair Component | Role | Key Characteristics |
| Fluorophore (e.g., Alexa Fluor 488) | Donor | Emits fluorescence upon excitation. |
| QSY® 9 | Acceptor (Quencher) | Absorbs energy from the donor, non-fluorescent. |
| Peptide Substrate | Linker | Contains the specific cleavage site for the target protease. |
The continuous and real-time nature of FRET-based assays using QSY® 9-conjugated substrates makes them highly suitable for detailed kinetic analysis of proteases. By monitoring the rate of fluorescence increase over time at various substrate concentrations, key kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat) can be determined.
This approach allows for a quantitative comparison of the efficiency and specificity of a protease towards different substrates. Furthermore, these assays are readily adaptable to a high-throughput format, enabling the screening of large libraries of compounds to identify potential inhibitors or activators of a specific protease. The sensitivity of these assays allows for the use of low enzyme and substrate concentrations, which can be advantageous in many research settings.
Probing Protein-Protein Interactions via FRET
The principles of FRET, utilizing QSY® 9 as a quencher, can also be extended to study protein-protein interactions. In this application, two interacting proteins are labeled, one with a donor fluorophore and the other with an acceptor quencher like QSY® 9. If the two proteins interact and bring the donor and acceptor into close proximity, FRET will occur, leading to a quenching of the donor's fluorescence. nih.govnih.gov
The degree of quenching can provide information about the affinity and stoichiometry of the interaction. By monitoring changes in the FRET signal, the association and dissociation of the protein complex can be observed in real-time. This technique is particularly powerful for studying dynamic interactions within living cells, providing spatial and temporal information that is often difficult to obtain with other methods. utoronto.ca
Monitoring Conformational Changes in Biomolecules
Intramolecular FRET is a powerful technique for monitoring conformational changes within a single biomolecule, such as a protein. In this approach, a single protein is labeled at two different sites with a FRET donor and a QSY® 9 acceptor. Changes in the protein's conformation that alter the distance or orientation between the two labels will result in a change in the FRET efficiency, which can be detected as a change in the donor's fluorescence intensity. utoronto.canih.gov
This method has been used to study a wide range of dynamic processes, including protein folding, ligand binding, and the action of molecular motors. The ability to observe these conformational changes in real-time provides valuable insights into the mechanisms by which biomolecules function.
| Application | Labeling Strategy | Principle of Detection |
| Protease Activity | Peptide labeled with a fluorophore and QSY® 9. | Cleavage of the peptide separates the FRET pair, leading to an increase in fluorescence. |
| Protein-Protein Interaction | Two interacting proteins are labeled, one with a fluorophore and the other with QSY® 9. | Interaction brings the FRET pair into proximity, causing fluorescence quenching. |
| Conformational Change | A single protein is labeled at two sites with a fluorophore and QSY® 9. | Conformational change alters the distance between the FRET pair, resulting in a change in fluorescence. |
Nucleic Acid Conjugation and Hybridization Research
The non-fluorescent quencher QSY9 succinimidyl ester(1+) has become an important tool in biomolecular research, particularly in the study of nucleic acid interactions. Its ability to efficiently quench the fluorescence of a broad range of fluorophores makes it an ideal component for developing probes that signal the presence of specific DNA or RNA sequences. This section details the application of QSY9 succinimidyl ester(1+) in the labeling of nucleic acids and the design of sophisticated molecular probes.
Labeling of Oligonucleotides and RNA for Molecular Probes
QSY9 succinimidyl ester is an amine-reactive compound, making it well-suited for covalent attachment to oligonucleotides and RNA that have been modified to contain a primary amine group. This process, known as conjugation, is fundamental to the creation of molecular probes for a variety of research applications, including gene expression analysis, SNP detection, and pathogen identification. sigmaaldrich.com
Incorporation into Oligonucleotide Sequences (3', 5', or Internal Positions)
The versatility of QSY9 succinimidyl ester allows for its incorporation at various positions within an oligonucleotide sequence, which is crucial for the design of different types of hybridization probes. The most common method for attaching QSY9 is through a post-synthesis conjugation to an oligonucleotide that has been synthesized with a primary amine modification. aatbio.com
5'-Terminus Labeling: An amine group is typically introduced at the 5'-end of the oligonucleotide during solid-phase synthesis using an amino-modifier phosphoramidite. The purified amine-modified oligonucleotide is then reacted with QSY9 succinimidyl ester in a suitable buffer, such as sodium bicarbonate or sodium borate (B1201080) at a pH of around 8.5, to form a stable amide bond. sigmaaldrich.com
3'-Terminus Labeling: Similar to 5'-labeling, an amine-modifier can be incorporated at the 3'-end of the oligonucleotide. The subsequent conjugation with QSY9 succinimidyl ester follows a similar protocol to the 5'-end labeling.
Internal Labeling: For internal labeling, a modified nucleotide containing an amino-linker, such as an amino-modifier-dC or amino-modifier-dT, is incorporated at the desired position within the oligonucleotide sequence during synthesis. The post-synthetic conjugation with QSY9 succinimidyl ester is then carried out to attach the quencher internally.
The general protocol for the conjugation reaction involves dissolving the amine-modified oligonucleotide in the conjugation buffer, followed by the addition of a solution of QSY9 succinimidyl ester in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically allowed to proceed for several hours at room temperature. sigmaaldrich.com
Table 1: General Conditions for Post-Synthesis Conjugation of QSY9 Succinimidyl Ester
| Parameter | Condition |
| Oligonucleotide | Amine-modified (5', 3', or internal) |
| QSY9 Reagent | Succinimidyl Ester |
| Solvent for QSY9 | Anhydrous DMF or DMSO |
| Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate |
| pH | 8.0 - 9.0 |
| Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours |
This table presents typical conditions; optimization may be required based on the specific oligonucleotide sequence and desired labeling efficiency.
Following the conjugation reaction, the QSY9-labeled oligonucleotide is purified from unreacted dye and unlabeled oligonucleotides, commonly using techniques such as ethanol (B145695) precipitation, size-exclusion chromatography, or high-performance liquid chromatography (HPLC). sigmaaldrich.com
Stability of QSY9-Labeled Nucleic Acid Conjugates
Thermal Stability: The introduction of a bulky molecule like QSY9 can potentially affect the thermal stability of the nucleic acid duplex. The melting temperature (Tm), the temperature at which half of the duplex dissociates, is a key parameter in hybridization experiments. While specific studies on the thermal stability of QSY9-labeled oligonucleotides are not extensively detailed in the provided search results, it is a general consideration in probe design that large modifications can slightly alter the Tm. This effect is often sequence-dependent and may require empirical determination for each new probe design.
Nuclease Resistance: Unmodified oligonucleotides are susceptible to degradation by nucleases present in biological samples. To enhance the stability of QSY9-labeled probes for in vivo or in vitro applications in the presence of nucleases, various chemical modifications can be incorporated into the oligonucleotide backbone. These include phosphorothioate (B77711) linkages, 2'-O-methyl RNA bases, and locked nucleic acids (LNAs). idtdna.comgenelink.com Phosphorothioate modifications, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced with sulfur, are commonly used to confer nuclease resistance, particularly at the 3'-end to protect against exonuclease activity. idtdna.com
Long-Term Storage: For long-term storage, QSY9-labeled oligonucleotides, like unlabeled oligonucleotides, are best stored frozen, either lyophilized or in a buffered solution (e.g., TE buffer at pH 8.0). idtdna.com It is also recommended to protect fluorescently labeled probes from light to prevent photobleaching of the fluorophore, although QSY9 itself is a non-fluorescent quencher. idtdna.com
Design and Optimization of Molecular Beacons and Related Probes
Molecular beacons are hairpin-shaped oligonucleotide probes that become fluorescent upon hybridization to a specific target sequence. sigmaaldrich.com A typical molecular beacon has a central loop sequence that is complementary to the target nucleic acid, and a stem region formed by the hybridization of complementary arm sequences at the 5' and 3' ends. A fluorophore is attached to one end of the probe, and a quencher, such as QSY9, is attached to the other end.
Principles of Target Recognition and Fluorescence Recovery
In the absence of a target, the molecular beacon maintains its hairpin structure, bringing the fluorophore and the QSY9 quencher into close proximity. This proximity allows for efficient Förster Resonance Energy Transfer (FRET), where the energy from the excited fluorophore is transferred to the quencher, resulting in the quenching of fluorescence. sigmaaldrich.com
When the molecular beacon encounters its target sequence, the loop sequence hybridizes to the complementary target. This hybridization event is thermodynamically more favorable than the stem hybridization, causing the hairpin structure to open. The conformational change separates the fluorophore and the QSY9 quencher, disrupting FRET and leading to a restoration of fluorescence. sigmaaldrich.com This fluorescence signal is directly proportional to the amount of target present.
The design of the molecular beacon is critical for its performance. The length and GC content of the stem and loop sequences are carefully chosen to ensure that the probe is in the closed, non-fluorescent state in the absence of the target, and efficiently hybridizes to the target to produce a strong fluorescent signal.
Methodologies for Evaluating Probe Sensitivity and Specificity
The sensitivity and specificity of QSY9-based molecular beacons are paramount for their utility in detecting and quantifying nucleic acids.
Sensitivity: The sensitivity of a molecular beacon assay is often determined by its limit of detection (LOD), which is the lowest concentration of the target that can be reliably detected. This is typically assessed by performing hybridization assays with a dilution series of the target nucleic acid. The fluorescence intensity is measured at each concentration, and the LOD is determined as the concentration that produces a signal significantly above the background fluorescence. The signal-to-noise (S/N) ratio, which is the ratio of the fluorescence signal in the presence of the target to the background fluorescence in its absence, is a key metric for sensitivity. dtu.dk A higher S/N ratio indicates greater sensitivity. biosearchtech.com
Specificity: The specificity of a molecular beacon refers to its ability to discriminate between the intended target sequence and other, non-target sequences, including those with single-nucleotide mismatches. Specificity is evaluated by performing hybridization assays with the target sequence and a panel of non-target or mismatched sequences. An ideal molecular beacon will show a significant increase in fluorescence only in the presence of the perfect match target, with minimal to no signal generated with mismatched sequences. The degree of discrimination can be quantified by comparing the fluorescence intensities. sigmaaldrich.com
Table 2: Experimental Parameters for Evaluating Molecular Beacon Performance
| Parameter | Method of Evaluation | Key Metric |
| Sensitivity | Hybridization with a dilution series of the target sequence. | Limit of Detection (LOD), Signal-to-Noise (S/N) Ratio |
| Specificity | Hybridization with perfect match, single-mismatch, and non-complementary sequences. | Discrimination Factor (Ratio of fluorescence with perfect match vs. mismatch) |
| Melting Temperature (Tm) | Thermal denaturation profile analysis by monitoring fluorescence as a function of temperature. | Tm of the probe-target hybrid and the stem. |
The optimization of a molecular beacon design often involves adjusting the length and sequence of the stem and loop to achieve the desired balance of stability, sensitivity, and specificity. For example, a more stable stem can reduce background fluorescence but may require a higher energy input to open upon target binding, potentially affecting sensitivity.
Application in Real-Time DNA/RNA Hybridization Studies
The unique photophysical properties of QSY9 succinimidyl ester(1+) have made it a valuable tool for monitoring DNA and RNA hybridization events in real time. Its broad visible absorption spectrum and lack of fluorescence make it an excellent quencher for a wide range of fluorophores commonly used to label nucleic acid probes. In these assays, a fluorescent dye (donor) and QSY9 (acceptor) are incorporated into two separate nucleic acid strands or into a single strand that changes conformation upon hybridization. When the donor and quencher are in close proximity (typically 1-10 nm) due to the hybridization of complementary strands, Förster Resonance Energy Transfer (FRET) occurs. In the case of QSY9, this energy transfer is non-radiative, leading to a quenching of the donor's fluorescence. The change in fluorescence intensity can be monitored in real time to study the dynamics of hybridization. This approach allows for the direct observation of hybridization as it happens, without the need for separation or washing steps, making it a homogeneous assay format. biorxiv.org
Kinetic Analysis of Nucleic Acid Binding
The real-time nature of FRET-based hybridization assays using QSY9 succinimidyl ester(1+) enables detailed kinetic analysis of nucleic acid binding. By monitoring the fluorescence changes over time, researchers can determine key kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off). nih.govnih.gov For instance, in a typical experiment, a single-stranded DNA or RNA probe is labeled with a fluorophore, and the complementary target strand is labeled with QSY9. Upon mixing, the fluorescence signal decreases as hybridization occurs. The rate of this decrease is proportional to the concentration of the reactants and the association rate constant. Conversely, the dissociation of the duplex can be triggered, for example, by a temperature jump or the addition of an unlabeled competitor strand, and the subsequent increase in fluorescence can be monitored to determine the dissociation rate. nih.gov
These kinetic studies are crucial for understanding the fundamental principles of nucleic acid interactions and for the rational design of probes for various applications. The data obtained from such analyses provide insights into the stability of the hybrid duplex and the specificity of the probe. Single-molecule FRET (smFRET) studies, which can also employ quencher dyes like QSY9, offer an even more detailed view of the kinetic landscape, revealing transient intermediate states and conformational dynamics that are averaged out in ensemble measurements. biorxiv.orgnih.gov
| Kinetic Parameter | Description | Method of Determination using QSY9-FRET |
| Association Rate Constant (k_on) | The rate at which the probe and target strands bind to form a duplex. | Monitored by the rate of fluorescence quenching upon mixing of the fluorophore-labeled probe and QSY9-labeled target. |
| Dissociation Rate Constant (k_off) | The rate at which the duplex separates into single strands. | Monitored by the rate of fluorescence recovery after inducing dissociation (e.g., temperature change, addition of a competitor). |
| Equilibrium Dissociation Constant (K_d) | A measure of the binding affinity, calculated as k_off / k_on. | Determined from the kinetic rate constants or from equilibrium titration experiments where the extent of quenching is measured at various target concentrations. |
Development of Microarray-Based Detection Systems
QSY9 succinimidyl ester(1+) has been successfully incorporated into microarray-based detection systems for the real-time analysis of nucleic acids. In this format, a large number of different nucleic acid probes are immobilized on a solid surface in an ordered array. The target nucleic acids in a sample are labeled with QSY9. When the sample is applied to the microarray, the QSY9-labeled targets hybridize to their complementary probes on the surface. This brings the quencher in close proximity to a fluorophore that can be either incorporated into the probe or added to the system, leading to a localized quenching of fluorescence at specific spots on the array.
One of the significant advantages of using a real-time microarray approach is that it allows for the quantification of target nucleic acids based on the kinetics of hybridization, rather than just the endpoint fluorescence intensity. This can expand the dynamic range of detection and improve the accuracy of quantification by minimizing the effects of probe saturation and washing artifacts. For example, in a study on real-time DNA microarray analysis, target RNA was labeled with QSY9 and hybridized to a microarray of complementary DNA probes. The real-time measurements of hybridization kinetics allowed for the quantification of the target RNA.
Development of Biosensors and Detection Platforms
The excellent quenching efficiency of QSY9 succinimidyl ester(1+) has led to its widespread use in the development of various biosensors and detection platforms. These systems are designed to detect the presence or quantity of a specific analyte, which can range from small molecules to large biomolecules like proteins and nucleic acids. The fundamental principle behind many of these biosensors is the modulation of FRET between a donor fluorophore and QSY9 as the acceptor, triggered by the binding of the analyte.
FRET-Based Biosensors for Analyte Detection
FRET-based biosensors are powerful tools for detecting specific biomolecules or changes in the microenvironment. nih.govresearchgate.net A typical design involves a molecular recognition element, such as an aptamer or a peptide substrate, that is labeled with a FRET pair consisting of a donor fluorophore and QSY9. researchgate.net In the absence of the analyte, the biosensor exists in a conformation that keeps the donor and quencher in close proximity, resulting in a low fluorescence signal. The binding of the analyte induces a conformational change in the recognition element, leading to an increase in the distance between the donor and QSY9. This separation disrupts FRET, causing an increase in the donor's fluorescence, which can be measured to quantify the analyte. nih.gov
The non-fluorescent nature of QSY9 is particularly advantageous in these biosensors as it minimizes background fluorescence, thereby improving the signal-to-noise ratio. researchgate.net These biosensors can be designed to be highly specific and sensitive, with applications in diagnostics, drug discovery, and environmental monitoring.
| Component | Function | Example in a QSY9-based FRET biosensor |
| Molecular Recognition Element | Binds specifically to the target analyte. | An aptamer that changes conformation upon binding to a protein. A peptide substrate for a specific protease. |
| Donor Fluorophore | Emits fluorescence when excited. Its emission is quenched when in close proximity to the acceptor. | A green or orange fluorescent dye attached to one end of the molecular recognition element. |
| QSY9 Succinimidyl Ester(1+) (Acceptor) | Quenches the fluorescence of the donor through FRET when in close proximity. | Attached to the other end of the molecular recognition element. |
| Analyte | The molecule of interest to be detected. | A protein, a small molecule, or a specific nucleic acid sequence. |
High-Throughput Screening Methodologies Utilizing QSY9 Quenching
High-throughput screening (HTS) is a key technology in drug discovery, allowing for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a biological target, such as an enzyme. assaygenie.comamerigoscientific.com Fluorescence quenching-based assays are a popular format for HTS due to their sensitivity and compatibility with automation. nih.govresearchgate.net
QSY9 succinimidyl ester(1+) is an ideal quencher for developing HTS assays for enzymes like proteases and kinases. In a typical protease assay, a peptide substrate is synthesized with a fluorophore on one side of the cleavage site and QSY9 on the other. In the intact substrate, the fluorescence is quenched. When the protease cleaves the substrate, the fluorophore and the quencher are separated, leading to an increase in fluorescence. This signal can be used to screen for inhibitors of the protease. nih.gov The high quenching efficiency of QSY9 allows for a large dynamic range in the assay, which is crucial for identifying both potent and weak inhibitors. These assays can be performed in high-density microplate formats (e.g., 384- or 1536-well plates), enabling the screening of thousands of compounds per day. assaygenie.com
Cell-Free and In Vitro Assay Development
QSY9 succinimidyl ester(1+) has emerged as a valuable tool in the development of cell-free and in vitro assays, primarily owing to its role as a highly efficient non-fluorescent quencher in Förster Resonance Energy Transfer (FRET) based applications. Its broad visible absorption spectrum and lack of native fluorescence make it an ideal acceptor molecule for a variety of fluorescent donors. nih.govfishersci.com The succinimidyl ester functionality allows for its straightforward conjugation to primary amines on biomolecules such as peptides and proteins, facilitating the creation of custom FRET probes for diverse research applications.
Enzyme Activity Monitoring in Cell Lysates
The monitoring of enzyme activity within the complex environment of a cell lysate presents a significant challenge due to the presence of numerous other proteins and potential interfering substances. FRET-based probes incorporating QSY9 succinimidyl ester(1+) offer a sensitive and specific method to continuously measure the activity of target enzymes directly in these lysates.
The fundamental design of these probes involves a fluorescent donor and the QSY9 quencher linked by a peptide substrate specific to the enzyme of interest. In the intact probe, the close proximity of the donor and QSY9 results in efficient quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide linker, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
A key advantage of this system is its ability to provide real-time kinetic data. Förster resonance energy transfer (FRET) sensors are widely used for detecting protease activity both in vitro and in vivo. nih.gov Typically, these sensors consist of a FRET pair connected by a polypeptide linker that includes a specific cleavage site for the target protease. nih.gov The use of a non-fluorescent acceptor, such as a dark quencher from the QSY family, is one strategy to enhance the dynamic range of these sensors. nih.gov For instance, a near-infrared (NIR) fluorescence probe for matrix metalloproteinase (MMP) activity was designed and synthesized using SiR-based NIR dark quenchers (SiNQs), which are structurally related to QSY dyes. elsevierpure.comresearchgate.net This probe successfully detected MMP activity in cultured cells and in a tumor-bearing mouse model, demonstrating the utility of this approach in complex biological samples. elsevierpure.comresearchgate.net
| Enzyme Target | Probe Design Principle | Readout | Application |
| Proteases (e.g., MMPs) | Fluorophore-Peptide Substrate-QSY9 | Increase in fluorescence upon cleavage | Real-time kinetics in cell lysates |
| Kinases | (Indirect assays) | Change in FRET efficiency | High-throughput screening of inhibitors |
Substrate Profiling and Biomarker Discovery
Determining the substrate specificity of proteases is crucial for understanding their biological roles and for the development of specific inhibitors. QSY9 succinimidyl ester(1+) can be utilized to create libraries of FRET-based peptide substrates to profile the cleavage preferences of a particular enzyme. By synthesizing a diverse array of peptides with varying amino acid sequences, each labeled with a fluorophore and QSY9, researchers can identify the optimal cleavage motifs for a given protease by observing which substrates yield the highest fluorescence signal upon incubation with the enzyme.
This approach to substrate profiling can also be instrumental in biomarker discovery. A biomarker is a measurable biological molecule that indicates the presence of a disease. jakemp.com The aberrant activity of certain enzymes is often associated with pathological conditions. FRET-based biosensors can be designed to detect these enzymatic activities with high sensitivity and specificity. For example, FRET biosensors have been developed to detect the overexpression of protein kinases, which are key regulators of the cell cycle and common markers of tumor progression. jakemp.com While not always directly involving QSY9, the principles are transferable. The development of sensitive and specific FRET biosensors can aid in the early detection of cancer, monitoring of therapeutic efficacy, and the identification of novel drug targets. nih.gov
The use of FRET-based assays extends to the detection of various biomarkers, including those for cancer, cardiac conditions, and neurodegenerative diseases. jakemp.com For instance, a microfluidic protease sensing system was developed to monitor the release of the cancer-related protease Matrix metalloproteinase-9 (MMP9) from cancer cells. mdpi.com This system utilized a hydrogel containing a FRET-linked peptide, demonstrating the potential for such assays in diagnostic applications. mdpi.com
| Application | Methodology | Outcome | Significance |
| Substrate Profiling | A library of diverse QSY9-labeled peptide substrates is incubated with a target protease. | Identification of optimal cleavage sequences based on fluorescence increase. | Elucidation of enzyme function and inhibitor design. |
| Biomarker Discovery | FRET probes are designed to be cleaved by disease-associated enzymes. | Detection of elevated enzyme activity in patient samples (e.g., cell lysates, bodily fluids). | Potential for early disease diagnosis and prognosis. nih.gov |
Studies on Intracellular pH Determination Using Related Fluorescent Probes
While QSY9 itself is not a pH indicator, the principles of fluorescence quenching it embodies are relevant to the design of advanced, ratiometric fluorescent probes for determining intracellular pH. Maintaining a stable intracellular pH is critical for cellular homeostasis, and alterations in pH are linked to various physiological and pathological processes. nih.gov
Ratiometric fluorescent probes are advantageous for intracellular measurements as they minimize interference from factors like probe concentration, photobleaching, and instrument sensitivity through a self-correction mechanism. nih.gov The design of such probes can be based on FRET, where the efficiency of energy transfer between a donor and an acceptor is pH-dependent.
Dark quenchers that are structurally and functionally related to the QSY family of dyes, which operate irrespective of solvent polarity and pH, have been developed. nih.govelsevierpure.comresearchgate.net The development of such probes often involves mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or FRET. mdpi.com For instance, novel dark quenchers based on the Si-rhodamine (SiR) scaffold, which is also the basis for QSY dyes, have been created. nih.govelsevierpure.comresearchgate.net These quenchers can be incorporated into FRET-based probes. Although direct applications of QSY9 succinimidyl ester in pH probes are not extensively documented, the underlying principles of using a dark quencher in a FRET pair to create a responsive system are highly relevant. A FRET-based sensor could be designed where a pH-sensitive fluorophore acts as the donor, and a quencher like QSY9 acts as the acceptor. Conformational changes in a linker molecule induced by pH variations could alter the distance between the donor and quencher, thus modulating the FRET efficiency and providing a ratiometric readout of pH.
| Probe Design Strategy | Mechanism of pH Sensing | Advantage |
| pH-sensitive fluorophore (Donor) + Quencher (Acceptor) | pH-induced conformational change in the linker alters Donor-Acceptor distance and FRET efficiency. | Ratiometric measurement provides more accurate and reliable intracellular pH readings. |
| Dual-analyte response probes | Incorporation of moieties sensitive to pH and another analyte (e.g., specific ions). | Enables simultaneous monitoring of multiple intracellular parameters. mdpi.com |
Comparative Analysis of Qsy9 Succinimidyl Ester 1+ with Other Quenchers and Reactive Dyes
Comparison with Other QSY Dyes (QSY7, QSY21, QSY35)
The QSY series of quenchers, developed as analogs of fluorescein, offers a range of spectral coverage for various applications. trilinkbiotech.com QSY9 is often compared with its counterparts—QSY7, QSY21, and QSY35—due to their related chemical structures but distinct spectral characteristics.
Spectral Range and Quenching Efficiency Considerations
QSY dyes are non-fluorescent chromophores that effectively quench the fluorescence of a wide array of fluorophores through Förster Resonance Energy Transfer (FRET). thermofisher.comaatbio.comaatbio.com The efficiency of this quenching is highly dependent on the spectral overlap between the donor fluorophore's emission and the quencher's absorption.
QSY9 exhibits a strong and broad absorption spectrum with a maximum at approximately 562 nm, making it an excellent quencher for green and orange fluorescent dyes. aatbio.combiosyn.combiosyn.com It is spectrally very similar to QSY7, which has an absorption maximum around 560-561 nm. trilinkbiotech.comthermofisher.comaatbio.comaatbio.com Both QSY9 and QSY7 are efficient energy transfer acceptors for fluorophores such as tetramethylrhodamine (B1193902) (TMR), Cy3, and Alexa Fluor 555. thermofisher.comaatbio.com
QSY21 , in contrast, is designed for longer wavelength applications. It has an absorption maximum at about 660-661 nm, positioning it as an ideal quencher for red and near-infrared (NIR) dyes like Cy5 and Alexa Fluor 647. trilinkbiotech.comthermofisher.comaatbio.comaatbio.com
QSY35 has an absorption maximum around 475 nm, making it suitable for quenching blue and green fluorescent dyes. trilinkbiotech.comthermofisher.comaatbio.combiosyn.com It is spectrally similar to the traditional quencher DABCYL. biosyn.comthermofisher.com
The extinction coefficients of the QSY dyes are notably high, typically exceeding 85,000 cm⁻¹M⁻¹, which contributes to their high quenching efficiency. trilinkbiotech.comthermofisher.combiosyn.combiosyn.com For instance, QSY9 has a reported extinction coefficient of approximately 85,000-88,000 cm⁻¹M⁻¹, while QSY7 is around 90,000-92,000 cm⁻¹M⁻¹, and QSY21 is about 89,000-90,000 cm⁻¹M⁻¹. trilinkbiotech.combiosyn.comaatbio.comthermofisher.com QSY35 has a lower extinction coefficient of around 23,000-23,500 cm⁻¹M⁻¹. trilinkbiotech.comthermofisher.com
| Quencher | Absorption Maximum (nm) | Quenching Range (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Paired Fluorophores |
|---|---|---|---|---|
| QSY9 | 562 trilinkbiotech.comaatbio.combiosyn.combiosyn.com | 500-600 trilinkbiotech.combiosyn.combiosyn.com | ~85,000-88,000 trilinkbiotech.comthermofisher.com | Green and Orange dyes (e.g., TMR, Cy3, Alexa Fluor 555) biosyn.combiosyn.com |
| QSY7 | 560-561 trilinkbiotech.comthermofisher.comaatbio.comaatbio.com | 500-600 trilinkbiotech.combiosyn.com | ~90,000-92,000 trilinkbiotech.comaatbio.com | Green and Orange dyes (e.g., TMR, Cy3, Alexa Fluor 555) thermofisher.comaatbio.com |
| QSY21 | 660-661 trilinkbiotech.comthermofisher.comaatbio.comaatbio.com | 590-720 trilinkbiotech.combiosyn.com | ~89,000-90,000 trilinkbiotech.combiosyn.com | Red and Near-Infrared dyes (e.g., Cy5, Alexa Fluor 647) aatbio.combiosyn.com |
| QSY35 | 475 trilinkbiotech.comthermofisher.comaatbio.com | 410-500 trilinkbiotech.combiosyn.com | ~23,000-23,500 trilinkbiotech.comthermofisher.com | Blue and Green dyes biosyn.combiosyn.comthermofisher.com |
Differences in Conjugate Water Solubility and Their Implications for Research
A key distinguishing feature between QSY9 and the spectrally similar QSY7 is the water solubility of their conjugates. QSY9 was specifically developed to have enhanced water solubility compared to QSY7. biosyn.combiosyn.comthermofisher.comthermofisher.com This improved solubility can be a significant advantage in biological research, particularly when working with biomolecules such as proteins and oligonucleotides that require aqueous environments to maintain their native conformation and function.
Poor solubility of a dye-conjugate can lead to aggregation, precipitation, and reduced reactivity, ultimately affecting the reliability and reproducibility of experimental results. The enhanced water solubility of QSY9 conjugates minimizes these issues, facilitating easier handling and purification, and ensuring more accurate and consistent performance in aqueous buffers. thermofisher.com This property is particularly crucial in applications like in vivo imaging and high-throughput screening where maintaining the integrity of the labeled biomolecule is essential.
Comparative Evaluation with Black Hole Quenchers (BHQ)
Black Hole Quenchers (BHQ) are another major class of dark quenchers widely used in molecular biology, especially for applications like quantitative PCR (qPCR). jenabioscience.com Like the QSY series, BHQ dyes are non-fluorescent and operate via FRET and static quenching mechanisms, resulting in low background and high signal-to-noise ratios. sigmaaldrich.comaatbio.comgenelink.com
The BHQ family includes several variants, each with a distinct spectral range:
BHQ-1: Has an absorption maximum at 534 nm and a quenching range of 480-580 nm, making it suitable for green and yellow fluorophores. jenabioscience.comsigmaaldrich.comgenelink.com
BHQ-2: With an absorption maximum at 579 nm, it effectively quenches orange and red dyes in the 550-670 nm range. jenabioscience.comsigmaaldrich.comgenelink.combiosearchtech.com
BHQ-3: Covers the far-red to near-infrared region with an absorption maximum at 672 nm and a quenching range of 620-730 nm. genelink.combiosearchtech.com
QSY9, with its absorption maximum at 562 nm, is spectrally positioned between BHQ-1 and BHQ-2. aatbio.com This allows it to be a versatile quencher for a broad range of fluorophores in the orange part of the spectrum. The choice between QSY9 and a BHQ dye often depends on the specific fluorophore being used and the desired spectral overlap for optimal FRET efficiency. Both QSY and BHQ quenchers are considered superior to older, fluorescent quenchers due to their ability to provide a "dark" background, thereby increasing assay sensitivity. jenabioscience.comsigmaaldrich.com
Contrasting with Traditional Quenchers (e.g., DABCYL)
DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a traditional, non-fluorescent quencher that has been widely used in FRET-based assays. aatbio.combiosearchtech.com However, it has significant limitations compared to modern quenchers like the QSY series.
DABCYL has an absorption maximum around 453 nm and a quenching range of approximately 380-530 nm. trilinkbiotech.comsigmaaldrich.combiosearchtech.com This makes it a suitable quencher for blue and green fluorophores like FAM and EDANS. sigmaaldrich.commdpi.comfigshare.com
Advantages in Red-Shifted Dye Compatibility
The primary disadvantage of DABCYL is its poor spectral overlap with fluorophores that emit at longer wavelengths (i.e., red-shifted dyes). trilinkbiotech.comsigmaaldrich.com Its quenching efficiency drops significantly for dyes emitting above 530 nm. This is where quenchers like QSY9 offer a distinct advantage.
With its absorption maximum at 562 nm, QSY9 is specifically designed to quench red-shifted dyes that are incompatible with DABCYL. trilinkbiotech.comaatbio.com This allows for the development of FRET pairs in the orange and red regions of the spectrum, which is beneficial for multiplexing assays and for applications where background autofluorescence from biological samples is a concern (as autofluorescence is generally lower at longer wavelengths). The quenching of most green and red fluorophores is more effective and occurs over greater distances with QSY quenchers than with DABCYL. abpbio.com
| Quencher | Absorption Maximum (nm) | Quenching Range (nm) | Key Advantages |
|---|---|---|---|
| QSY9 | 562 trilinkbiotech.comaatbio.com | 500-600 trilinkbiotech.combiosyn.com | Excellent for red-shifted dyes, enhanced water solubility of conjugates. biosyn.comthermofisher.com |
| BHQ-1 | 534 jenabioscience.comsigmaaldrich.comgenelink.com | 480-580 jenabioscience.comsigmaaldrich.comgenelink.com | Broad quenching for green/yellow dyes, low background. jenabioscience.com |
| BHQ-2 | 579 jenabioscience.comsigmaaldrich.comgenelink.com | 550-670 sigmaaldrich.comgenelink.combiosearchtech.com | Broad quenching for orange/red dyes, low background. jenabioscience.com |
| DABCYL | 453 trilinkbiotech.combiosearchtech.com | 380-530 trilinkbiotech.comsigmaaldrich.com | Established quencher for blue/green dyes. |
Comparison of NHS Ester Reactivity with Other Amine-Reactive Chemistries in Research
The succinimidyl ester (or N-hydroxysuccinimide ester, NHS ester) moiety of QSY9 is a widely used functional group for conjugating the quencher to biomolecules. evitachem.commedchemexpress.com It is an amine-reactive group, meaning it readily forms a stable, covalent amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins and peptides. creative-proteomics.comglenresearch.comlumiprobe.com
The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the ester, with N-hydroxysuccinimide being released as a leaving group. creative-proteomics.comglenresearch.com This chemistry is highly efficient and selective for primary amines at a slightly alkaline pH (typically 7.2-8.5). creative-proteomics.comlumiprobe.com
However, the NHS ester is not the only amine-reactive chemistry available for bioconjugation. Other common groups include:
Isothiocyanates: These also react with primary amines to form a stable thiourea (B124793) linkage. While effective, the reaction of NHS esters is generally considered faster and yields more stable conjugates. rsc.org
Isocyanates: This group is more reactive than NHS esters and can react with both amines (forming urea (B33335) linkages) and hydroxyl groups. This broader reactivity can be a disadvantage when specific amine targeting is required, as it may lead to unintended side reactions. creative-proteomics.com
Reductive Amination: This method involves the reaction of an aldehyde or ketone with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine linkage. This approach is often used for conjugating molecules that naturally contain or can be easily modified to contain an aldehyde group. rsc.org
A significant challenge with NHS ester chemistry is its susceptibility to hydrolysis in aqueous environments. creative-proteomics.comnih.govnih.govacs.org The ester can react with water, which competes with the desired amine reaction. nih.govnih.govacs.org This hydrolysis is a competing reaction that can reduce the efficiency of the conjugation, especially at low protein concentrations or when the reaction is prolonged. nih.gov Despite this, NHS esters remain one of the most popular choices for amine modification due to their good balance of reactivity and selectivity, ease of use, and the stability of the resulting amide bond. glenresearch.com While NHS esters are known to primarily react with lysines, studies have shown they can also react with other nucleophilic amino acids like serines, threonines, and tyrosines, although generally at much lower rates. rsc.orgnih.gov
Considerations for Amide Bond Stability and Reaction Selectivity
The conjugation of QSY® 9 succinimidyl ester to biomolecules, such as proteins and amine-modified oligonucleotides, occurs through the formation of an amide bond. glenresearch.com The succinimidyl ester (SE) group reacts with primary aliphatic amines, which are commonly found at the N-terminus of polypeptide chains and on the side chain of lysine residues. glenresearch.comthermofisher.com This reaction is highly selective for primary amines over other nucleophiles like hydroxyl and sulfhydryl groups, as the resulting esters and thioesters from reactions with the latter are less stable and can be displaced by amines. glenresearch.com
The stability of the formed amide bond is a significant advantage of using succinimidyl ester chemistry. glenresearch.com Once formed, the amide linkage is very stable, ensuring the integrity of the conjugate throughout the course of an experiment. glenresearch.combiotium.com However, the stability of the succinimidyl ester group itself before conjugation is a crucial consideration. NHS esters are susceptible to hydrolysis, a competing reaction that can reduce the efficiency of the labeling process. nih.govd-nb.info The rate of hydrolysis is pH-dependent, increasing at higher pH values. thermofisher.com For instance, NHS esters have a half-life of 4-5 hours at pH 7, which decreases to 1 hour at pH 8 and only 10 minutes at pH 8.6. thermofisher.com To mitigate hydrolysis, labeling reactions are often performed at a controlled pH, typically between 7 and 9, and the succinimidyl ester reagent should be stored in a dry environment. glenresearch.comevitachem.com
In comparison to other amine-reactive functionalities, such as isothiocyanates (ITCs), succinimidyl esters generally form more stable conjugates. thermofisher.com For example, bioconjugates derived from succinimidyl esters of carboxytetramethylrhodamine (TAMRA) are noted to be more stable and often more fluorescent than those prepared with tetramethylrhodamine isothiocyanate (TRITC). thermofisher.com
The selectivity of the reaction is another critical factor. While succinimidyl esters show high selectivity for primary amines, the presence of multiple primary amines in a protein can lead to a heterogeneous population of labeled molecules with varying dye-to-protein ratios. instras.com This lack of site-specificity can be a drawback in applications requiring a precisely defined conjugate. In contrast, chemistries targeting less abundant functional groups, such as the thiol group on cysteine residues using maleimide (B117702) chemistry, offer greater specificity. instras.com
The table below provides a comparative overview of key characteristics related to the stability and selectivity of QSY® 9 succinimidyl ester and other common reactive chemistries.
| Feature | QSY® 9 Succinimidyl Ester | Other Amine-Reactive Dyes (e.g., other SEs, ITCs) | Thiol-Reactive Dyes (e.g., Maleimides) |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Sulfhydryls (-SH) |
| Resulting Covalent Bond | Amide | Amide or Thiourea | Thioether |
| Bond Stability | High | Generally high (Amide > Thiourea) | High |
| Reaction Selectivity | High for primary amines | High for primary amines | High for sulfhydryls |
| Site-Specificity on Proteins | Low (targets multiple lysines and N-terminus) | Low (targets multiple lysines and N-terminus) | High (targets less frequent cysteines) |
| Key Considerations | Susceptible to hydrolysis before conjugation. | Varies by reactive group; ITCs can be less stable. | Requires available sulfhydryl groups, which may need to be introduced. |
This table provides a general comparison. Specific properties can vary between individual dyes and reagents.
Impact on Biomolecule Function and Binding Affinity
A significant concern during the chemical modification of biomolecules is the potential for the label to interfere with the molecule's biological activity. The conjugation of any molecule, including quenchers like QSY® 9, can potentially alter the structure and function of a protein or nucleic acid.
Modification of primary amines with succinimidyl esters can, in some cases, lead to a loss of biological activity, particularly if a critical lysine residue within an active site or binding interface is modified. thermofisher.com For antibodies, indiscriminate labeling of lysine residues can potentially impact their immunological reactivity. thermofisher.com Therefore, it is often advantageous to control the extent of labeling to minimize such effects.
To address the potential for functional perturbation, some reactive dyes are designed with a spacer arm between the fluorophore or quencher and the reactive group. thermofisher.com This spacer helps to minimize steric hindrance and reduces the likelihood of the label interfering with the biomolecule's function. thermofisher.com For example, Texas Red-X succinimidyl ester includes a seven-atom aminohexanoyl spacer for this purpose. thermofisher.com
The table below summarizes the potential impact of labeling on biomolecule function for different conjugation strategies.
| Conjugation Strategy | Potential Impact on Biomolecule Function | Mitigation Strategies |
| Amine-Reactive Labeling (e.g., QSY® 9 SE) | Can alter function if critical lysines are modified. May affect binding affinity. | Control degree of labeling; use of spacer arms; site-directed mutagenesis to remove reactive lysines from critical regions. |
| Thiol-Reactive Labeling (e.g., Maleimides) | Generally less disruptive due to higher site-specificity. | Site-directed mutagenesis to introduce cysteines at non-critical locations. |
| Glycoprotein Labeling | Can be highly specific if targeting unique carbohydrate structures. | Requires the presence of oxidizable sugars on the biomolecule. |
This table presents general considerations. The actual impact is highly dependent on the specific biomolecule and the location of the label.
Future Research Directions and Emerging Methodologies
Advancements in Multi-Quencher Systems and Multiplexed Assays
The capacity to analyze multiple biological events simultaneously within a single sample is a cornerstone of high-throughput screening and systems biology. QSY9 succinimidyl ester is an integral component in the development of multiplexed assays, largely due to its wide and intense quenching range from 500 nm to 600 nm. medchemexpress.com This property allows it to serve as a common acceptor for a variety of fluorescent donors in Fluorescence Resonance Energy Transfer (FRET) based assays. medchemexpress.comlifetein.com
Future advancements are focused on creating more complex multi-quencher systems where different quencher-fluorophore pairs can operate orthogonally within the same solution. The use of QSY9 alongside other quenchers like Dabcyl or QSY 21, which have different absorption spectra, could enable the design of multi-colored, multiplexed probes for detecting distinct protease or nuclease activities simultaneously. lifetein.comgoogle.com Such assays are valuable in cancer diagnostics and in vitro diagnostic applications where multiple biomarkers must be assessed. justia.comgoogleapis.com For instance, QSY9 has been identified as a component in probes for immunohistochemistry (IHC) protocols, where multiplexed detection is used for the quantification of protein expression. justia.comgoogle.com Similarly, in the realm of nucleic acid detection, QSY9 is used in probes for loop-mediated isothermal amplification (LAMP) reactions, where multiplexing is critical for identifying different pathogens or genetic markers. google.com
Table 1: Potential FRET Donor Dyes for Use with QSY9 Acceptor
| Donor Fluorophore | Typical Emission Max (nm) | Potential Application Area | Citation |
|---|---|---|---|
| Fluorescein (FITC/FAM) | ~520 | Protease Assays, Nucleic Acid Detection | lifetein.comnih.gov |
| Rhodamine Green | ~530 | Immunoassays | justia.com |
| Tetramethylrhodamine (B1193902) (TMR/TAMRA) | ~575 | Protein Conformation Studies | justia.comgoogle.com |
| Alexa Fluor 488 | ~519 | Protein Folding and Dynamics | nih.gov |
Integration of QSY9 Succinimidyl Ester(1+) in Novel Nanosensing Platforms
Nanosensing platforms, particularly those utilizing semiconductor quantum dots (QDs), represent a significant area of innovation. QDs offer high photostability and tunable emission spectra, making them excellent FRET donors. The integration of QSY9 succinimidyl ester into these platforms has led to the development of highly sensitive biosensors. fsu.edu
A prominent example is a nanosensor for detecting maltose (B56501), which is constructed by self-assembling multiple copies of a maltose-binding protein (MBP) conjugated to a QSY9-cyclodextrin adduct onto the surface of a QD. fsu.educore.ac.uk In the absence of maltose, the QSY9 quencher is held in close proximity to the QD, resulting in efficient FRET and quenching of the QD's fluorescence. fsu.edunih.gov When maltose is introduced, it binds to the MBP with high affinity, displacing the QSY9-cyclodextrin conjugate. nih.govresearchgate.net This increases the distance between the QD donor and the QSY9 acceptor, disrupting FRET and restoring the QD's photoluminescence in a concentration-dependent manner. fsu.edunih.gov This competitive binding mechanism serves as a robust framework for detecting various small molecules. nih.gov Similar strategies have been proposed for protease sensing, where a peptide substrate linking a QD and a quencher like QSY9 is cleaved by a specific enzyme, leading to a fluorescent signal. nih.gov
Table 2: Components of a QD-FRET Nanosensor for Maltose Detection
| Component | Role in the Nanosystem | Mechanism of Action | Citation |
|---|---|---|---|
| Quantum Dot (QD) | FRET Donor | Emits light when excited; its large surface area allows for conjugation of multiple biomolecules. | fsu.eduwiley-vch.de |
| Maltose-Binding Protein (MBP) | Analyte Receptor | Specifically binds to maltose; self-assembles onto the QD surface via metal-affinity interactions. | fsu.educore.ac.uk |
| QSY9-Cyclodextrin Conjugate | FRET Acceptor/Quencher | Binds to the MBP receptor site in the absence of maltose, quenching the QD's fluorescence. | fsu.educore.ac.uk |
High-Resolution Imaging Techniques Aided by QSY9-Based Probes
High-resolution imaging is crucial for visualizing subcellular structures and molecular interactions. While QSY9 itself is non-fluorescent, its role as a potent quencher in FRET-based probes allows it to contribute indirectly to advanced imaging applications. lifetein.com Probes that "turn on" fluorescence only upon a specific biological event, such as enzyme cleavage or hybridization, can significantly improve signal-to-noise ratios, a critical factor for image clarity. nih.gov
QSY9 succinimidyl ester is listed as a reagent in patents related to immunohistochemistry (IHC) and the generation of high-resolution digital images for pathology. justia.comgoogleapis.com In these applications, antibodies tagged with a FRET pair, potentially involving QSY9, can provide precise localization of target proteins in tissue samples. justia.comgoogle.com The future direction in this field involves adapting QSY9-based FRET probes for super-resolution microscopy techniques (e.g., STORM, PALM). By designing probes where the distance-dependent quenching by QSY9 can be modulated by light or a chemical trigger, it may be possible to control the photo-switching of individual fluorophores, a key principle underlying many super-resolution methods.
Computational Design and Predictive Modeling of QSY9-Biomolecule Interactions
The synergy between experimental work and computational modeling is accelerating the development of bespoke molecular probes. Predictive modeling can forecast the binding interactions and FRET efficiency between a QSY9-labeled biomolecule and its target, guiding rational probe design and reducing trial-and-error experimentation. researchgate.netgoogleapis.com
A notable study combined experimental FRET measurements with coarse-grained computational simulations to investigate the flexibility and conformational changes of Calmodulin (CaM), a key signaling protein. nih.gov In this work, a mutant CaM was labeled with Alexa 488 as a donor and QSY9 as an acceptor. nih.gov The experimentally observed FRET efficiency, which reports on the distance between the protein's N- and C-lobes, was compared against predictions from a Sidechain-Cα (SCM) coarse-grained model. nih.gov This integrated approach confirmed that macromolecular crowding agents induce a more compact conformation of the protein. nih.gov Such computational models can elucidate the impact of factors like hydrophobic interactions and hydrogen bonding on the stability of the probe-biomolecule complex. researchgate.net Future efforts will likely focus on developing more sophisticated models to predict not only the static structure but also the dynamic behavior of QSY9-based probes within the complex cellular environment. wiley-vch.de
Table 3: Integrated Computational and Experimental Approach for Studying Calmodulin (CaM) Dynamics
| Component | Description | Purpose | Citation |
|---|---|---|---|
| Experimental Probe | Calmodulin (CaM) protein labeled with Alexa 488 (donor) and QSY9 (acceptor). | To measure the distance between CaM lobes under different conditions using steady-state FRET. | nih.gov |
| Computational Model | Sidechain-Cα (SCM) coarse-grained model of CaM with crowding agents represented as hard spheres. | To simulate the conformational states and flexibility of CaM in a crowded environment. | nih.gov |
| Integration | Comparison of experimental FRET data with simulation predictions. | To validate the computational model and provide a molecular-level explanation for observed conformational changes. | nih.gov |
Exploration of QSY9 Succinimidyl Ester(1+) in Supramolecular Chemistry for Research Applications
Supramolecular chemistry involves the study of complex chemical systems formed from the self-assembly of multiple molecular components. researchgate.net QSY9 succinimidyl ester is finding application in this field as a component of self-assembling nanosystems that can report on their own formation or respond to external stimuli. fsu.educore.ac.uk
The QD-based nanosensor described previously is a prime example of a supramolecular assembly, where proteins and QSY9-adducts are organized on a nanoparticle scaffold through non-covalent, metal-affinity interactions. fsu.edunih.gov The FRET signal between the QD and QSY9 acts as a direct readout of the assembly's response to an analyte. researchgate.net Another emerging area is the incorporation of QSY9-labeled peptides into self-assembling peptide hydrogels. researchgate.net These materials are being explored for biomedical applications, and including a FRET pair within the peptide sequence could allow researchers to monitor the kinetics of hydrogel formation, its degradation by enzymes, or its interaction with therapeutic targets in real-time. The ability of QSY9 to be easily conjugated to amine-containing building blocks makes it a versatile tool for programming function into these complex, bottom-up systems. medchemexpress.com
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| QSY9 succinimidyl ester(1+) |
| Dabcyl |
| QSY 21 succinimidyl ester |
| Fluorescein isothiocyanate (FITC) |
| 6-FAM |
| Rhodamine Green |
| Tetramethylrhodamine (TMR/TAMRA) |
| Alexa Fluor 488 |
| Cy3 |
| Maltose |
| Cyclodextrin |
Q & A
Q. What are the best practices for presenting QSY9-based experimental data in peer-reviewed journals?
- Data presentation standards :
- Figures : Include raw fluorescence spectra, quenching efficiency calculations, and negative controls in main figures. Use insets for chemical structures and reaction schemes .
- Tables : Summarize labeling efficiency, batch-specific variability, and statistical significance thresholds (e.g., p < 0.01) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
